molecular formula C9H15NO B13269971 Spiro[2.5]octane-4-carboxamide

Spiro[2.5]octane-4-carboxamide

Cat. No.: B13269971
M. Wt: 153.22 g/mol
InChI Key: ZSRKCNPPTAOIJQ-UHFFFAOYSA-N
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Description

Spiro[25]octane-4-carboxamide is a unique organic compound characterized by its spirocyclic structure The spiro[25]octane framework consists of two rings sharing a single carbon atom, creating a three-dimensional, rigid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2.5]octane-4-carboxamide typically involves the formation of the spirocyclic core followed by the introduction of the carboxamide group. One common method is the cyclization of suitable precursors under acidic or basic conditions. For example, the reaction of spiro[2.5]octane-4-carboxylic acid with ammonia or an amine can yield the desired carboxamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of laboratory synthesis techniques. These methods would focus on optimizing yield, purity, and cost-effectiveness, potentially using continuous flow reactors or other advanced manufacturing technologies.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.5]octane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form spiro[2.5]octane-4-carboxylic acid.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the carboxamide position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Spiro[2.5]octane-4-carboxylic acid.

    Reduction: Spiro[2.5]octane-4-amine.

    Substitution: Various substituted spiro[2.5]octane derivatives depending on the reagents used.

Scientific Research Applications

Spiro[2.5]octane-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[2.5]octane-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[2.5]octane-4-carboxamide is unique due to its specific combination of a spirocyclic core and a carboxamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

spiro[2.5]octane-8-carboxamide

InChI

InChI=1S/C9H15NO/c10-8(11)7-3-1-2-4-9(7)5-6-9/h7H,1-6H2,(H2,10,11)

InChI Key

ZSRKCNPPTAOIJQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC2)C(C1)C(=O)N

Origin of Product

United States

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